molecular formula C11H19N2O14P3 B1261113 ethyl-dUTP

ethyl-dUTP

Número de catálogo: B1261113
Peso molecular: 496.19 g/mol
Clave InChI: HSZWVJYQEOARCE-QXFUBDJGSA-N
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Descripción

Ethyl-dUTP is a chemically modified nucleotide analog of deoxyuridine triphosphate, designed for specialized molecular biology and biochemical research. This compound is integral to maintaining genomic integrity in living organisms. The enzyme dUTPase hydrolyzes dUTP into dUMP and pyrophosphate, a critical reaction for preventing the misincorporation of uracil into DNA, which can lead to mutations and cell death . The ethyl modification on the uracil base provides a unique handle for various research applications, building on the core functions of dUTP. In research, this compound serves as a valuable tool for DNA labeling and detection. Modified nucleotides like this compound can be incorporated into DNA probes for techniques such as fluorescence in situ hybridization (FISH) and microarray analysis, facilitating the visualization and quantification of genetic material . It is also used in DNA repair studies to investigate enzyme specificity and the base excision repair (BER) pathway . Furthermore, incorporating modified dUTPs can aid in the development of functional DNAzymes and aptamers for biosensing and therapeutic targeting . In sequencing and genotyping studies, analogs like this compound help examine the accuracy of DNA polymerases and understand cellular mechanisms that regulate DNA synthesis and fidelity . The mechanism of action involves its recognition by specific DNA polymerases, which incorporate the molecule into nascent DNA strands during replication or synthesis. The ethyl group acts as a steric tag or a blocking group, which can be exploited to control DNA synthesis or to study protein-DNA interactions. Key Research Areas: • DNA Labeling & Detection • DNA Repair & Enzymology Studies • Aptamer & DNAzyme Development • Sequencing & Genotyping Technologies This product is strictly labeled "For Research Use Only" (RUO) . It is not intended for diagnostic, therapeutic, or any clinical applications, including human use. The RUO designation means this product has not been validated or approved by regulatory bodies for use in patient diagnostics or treatments .

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

Fórmula molecular

C11H19N2O14P3

Peso molecular

496.19 g/mol

Nombre IUPAC

[[(2R,3S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [ethoxy(hydroxy)phosphoryl] hydrogen phosphate

InChI

InChI=1S/C11H19N2O14P3/c1-2-23-28(17,18)26-30(21,22)27-29(19,20)24-6-8-7(14)5-10(25-8)13-4-3-9(15)12-11(13)16/h3-4,7-8,10,14H,2,5-6H2,1H3,(H,17,18)(H,19,20)(H,21,22)(H,12,15,16)/t7-,8+,10+/m0/s1

Clave InChI

HSZWVJYQEOARCE-QXFUBDJGSA-N

SMILES isomérico

CCOP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H](C[C@@H](O1)N2C=CC(=O)NC2=O)O

SMILES canónico

CCOP(=O)(O)OP(=O)(O)OP(=O)(O)OCC1C(CC(O1)N2C=CC(=O)NC2=O)O

Origen del producto

United States

Chemical Synthesis and Structural Modifications of Ethyl Deoxyuridine Triphosphate Analogs

Synthetic Methodologies for Phosphate-Modified Ethyl-Deoxyuridine Triphosphate (e.g., γ-Ethyl-dUTP)

Modifications to the phosphate (B84403) backbone of nucleoside triphosphates offer another avenue for creating functional analogs. While the prompt specifically asks for γ-ethyl-dUTP, information on direct γ-ethyl modification of dUTP is less common in general synthesis literature compared to other phosphate modifications. However, the general principles of phosphate modification can be discussed.

Synthesis of γ-Ethyl-2'-deoxyuridine 5'-Triphosphate

The synthesis of phosphate-modified nucleoside triphosphates, such as those with modifications at the α-phosphate (closest to the nucleoside) or γ-phosphate (terminal phosphate), often involves specific phosphorylation and coupling reactions. While direct synthesis of γ-ethyl-dUTP is not explicitly detailed in the provided snippets, a broader understanding of α-phosphate modifications can be inferred. For instance, nucleoside 5'-(α-P-thio)triphosphates can be obtained by activating nucleoside 5'-phosphorothioates followed by the addition of pyrophosphate. mdpi.com The Eckstein and Ludwig approach, prevalent since 1989 for 5'-(α-P-thio)triphosphates, involves the formation of a 5'-cyclotriphosphite intermediate, which then reacts with elemental sulfur and undergoes aqueous hydrolysis. mdpi.com This highlights the complexity of phosphate modifications.

Strategies for Introducing Functional Tags onto Ethyl-Deoxyuridine Triphosphate Analogs

Introducing functional tags onto ethyl-deoxyuridine triphosphate analogs is crucial for various biochemical and molecular biology applications, such as detection, purification, and immobilization. The C5 position of the pyrimidine (B1678525) base is a common site for attaching such tags due to its minimal interference with DNA polymerase activity and base pairing. mdpi.com

Synthesis of Biotinylated Ethyl-Deoxyuridine Triphosphate Derivatives

Biotinylation is a widely used method for tagging biomolecules due to the strong affinity between biotin (B1667282) and streptavidin/avidin, enabling efficient detection and purification. The synthesis of biotinylated ethyl-deoxyuridine triphosphate derivatives typically involves attaching a biotin moiety, often via a linker, to the C5 position of the uridine (B1682114) base. While the search results provide information on biotin-11-dUTP abpbio.com, the specific synthesis of biotinylated ethyl-dUTP is not explicitly detailed. However, the general strategy for biotinylation of dUTP analogs can be inferred.

For example, 5-aminoallyl-dUTP is a common intermediate for introducing various tags, including biotin. The aminoallyl group at the C5 position provides a reactive handle (an amine) that can be coupled with activated biotin derivatives (e.g., biotin-N-hydroxysuccinimide ester). abpbio.comacs.org This approach allows for the attachment of biotin through a stable amide bond. The length and nature of the linker between the uridine base and the biotin moiety can be varied to optimize the accessibility of the biotin tag for interaction with streptavidin/avidin and to minimize steric hindrance during enzymatic incorporation into DNA.

Integration of Photoreactive Groups into Ethyl-Deoxyuridine Triphosphate Analogs

The integration of photoreactive groups into dUTP analogs, including those with an ethyl or similar C5 modification, enables photoaffinity labeling, a powerful technique for studying protein-DNA interactions. These modified nucleotides can be enzymatically incorporated into DNA, and upon UV irradiation, the photoreactive group generates a highly reactive intermediate (e.g., a nitrene) that can covalently crosslink to closely associated proteins.

Common photoreactive groups include phenylazide, phenyldiazirine, azidotetrafluorobenzylideneaminooxy, and nitro-5-azidobenzoyl (NAB). The C5 position of the pyrimidine ring in dUTP analogs is a frequently chosen site for attaching these groups due to its accessibility in the major groove of DNA. For instance, 5-[N-(2-nitro-5-azidobenzoyl)-trans-3-aminopropenyl-1]-2′-deoxyuridine-5′-triphosphate (NAB-dUTP) has been synthesized and shown to effectively substitute for dTTP in primer extension reactions catalyzed by various DNA polymerases. Another example is FABC-dUTP (5-{[N-(4-azido-tetrafluorobenzylideneaminooxy)methyl-carbamoyl]-trans-3-aminopropenyl-1]-2-deoxyuridine-5-triphosphate), which contains a photoreactive azido (B1232118) group.

The utility of these photoreactive analogs lies in their ability to provide site-specific crosslinking, allowing researchers to map the precise molecular architecture of DNA-protein complexes.

Table 1: Examples of Photoreactive Deoxyuridine Triphosphate Analogs

Analog NamePhotoreactive GroupAttachment Site (dUTP)Key Application/PropertyReference
NAB-dUTPNitro-5-azidobenzoylC5 (via aminopropenyl)Substitutes for dTTP in primer extension
FABC-dUTPAzidotetrafluorobenzylideneaminooxyC5 (via aminopropenyl)DNA-protein cross-linking
N3RdUTPAzidobenzoylC5 (via aminoallyl)Used in yeast transcription complex studies

Development of Fluorescently Labeled Ethyl-Deoxyuridine Triphosphate Conjugates

Fluorescently labeled dUTP conjugates are indispensable tools for a wide array of molecular biology applications, including DNA microarray analysis, fluorescence in situ hybridization (FISH), DNA sequencing, and cell proliferation assays ctdbase.orguni-freiburg.de. The development of these conjugates focuses on attaching various fluorophores to the dUTP molecule while maintaining its ability to be incorporated into DNA by polymerases.

Similar to photoreactive groups, the C5 position of the pyrimidine ring in dUTP is a primary site for attaching fluorescent dyes, often through an amino-linker ctdbase.orgnih.gov. This allows the fluorophore to be positioned in the major groove, minimizing interference with DNA polymerase activity and base pairing. Examples of common fluorescent labels include fluorescein, tetramethyl rhodamine (TMR), and various cyanine (B1664457) dyes ctdbase.org.

A significant advancement in the development of these conjugates has been the utilization of click chemistry, particularly copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This highly efficient and bioorthogonal reaction allows for the conjugation of azide-functionalized fluorophores to alkyne-modified nucleotides, such as 5-ethynyl-2′-deoxyuridine triphosphate (5-EdUTP). 5-EdUTP, a thymidine (B127349) analog, is incorporated into newly synthesized DNA during cell proliferation and can then be detected by reaction with azide-containing fluorescent dyes, offering a robust method for assessing DNA synthesis without requiring DNA denaturation.

Table 2: Key Features of Fluorescently Labeled dUTP Conjugates

Conjugate TypeLabeling StrategyCommon FluorophoresApplicationsReference
Aminoallyl-dUTP conjugatesAmino-linker at C5, then reaction with activated dyesFluorescein, Cy dyes, RhodamineDNA microarray, FISH, DNA sequencing ctdbase.org
Click Chemistry conjugates (e.g., 5-EdUTP)Alkyne at C5, then CuAAC with azide-fluorophoresApollo dyes, various fluorescent azidesCell proliferation assays, DNA synthesis detection

Enzymatic Incorporation of Ethyl Deoxyuridine Triphosphate by Dna Polymerases

Substrate Properties of Ethyl-Deoxyuridine Triphosphate Analogs in DNA Polymerization Reactions

The ability of DNA polymerases to recognize and incorporate nucleotide analogs like ethyl-dUTP is crucial for understanding the enzyme's active site plasticity and its mechanism of action. Kinetic studies provide insights into the efficiency and specificity of these incorporation events.

Kinetic Studies of Incorporation Efficiency with Various DNA Polymerases

The efficiency with which DNA polymerases incorporate this compound varies significantly depending on the enzyme's origin and specific characteristics.

E. coli DNA Polymerase I (Pol I) has been shown to utilize 5-alkyl-dUTPs as substrates in DNA polymerization reactions. Studies investigating the enzymatic polymerization of 5-alkyl-dUTPs, including 5-ethyl-dUTP, have demonstrated their participation in poly[d(A-6)] primed polymerization reactions with dATP. When compared to the natural nucleotide deoxythymidine triphosphate (dTTP) at saturating substrate concentrations, the rate of hypochromic effect, an indicator of polymerization, for 5-ethyl-dUTP was found to be lower by 27.4% sigmaaldrich.com. In contrast, deoxyuridine triphosphate (dUTP) exhibited a 17.3% higher rate than dTTP under similar conditions sigmaaldrich.com.

Comparative kinetic analyses of E. coli DNA Polymerase I also reveal differences in substrate affinity between natural nucleotides. For instance, dTTP generally exhibits a lower Michaelis constant (Km) than dUTP, indicating a higher affinity of the enzyme for dTTP nih.govwikipedia.org.

Table 1: Comparative Rates of Hypochromic Effect with E. coli DNA Polymerase I sigmaaldrich.com

SubstrateChange in Rate of Hypochromic Effect Relative to dTTP (%)
dUTP+17.3
5-Ethyl-dUTP-27.4
5-n-Propyl-dUTP-29.5
5-n-Butyl-dUTP-31.4
5-n-Pentyl-dUTP-85.0

Mammalian replicative DNA polymerases, such as DNA polymerase alpha (Pol α), exhibit different incorporation efficiencies for 5-substituted deoxyuridine triphosphates, including 5-ethyl-dUTP. Research indicates that HeLa DNA polymerase alpha incorporates these dUTP analogues several times less efficiently compared to DNA polymerases specified by herpes simplex viruses nih.gov. The incorporation of dUTP into DNA by mammalian DNA polymerase alpha can be influenced by specific inhibitors, such as dehydroaltenusin, which is a selective inhibitor of mammalian DNA polymerase alpha. This suggests that Pol α plays a role in the cellular handling and potential incorporation of dUTP and its analogs.

Herpes Simplex Virus (HSV)-coded DNA polymerases demonstrate a notable specificity and higher efficiency in incorporating 5-ethyl-dUTP analogues compared to mammalian DNA polymerase alpha nih.gov. Studies with HSV-1 DNA polymerase (wild-type) and its phosphonoformate-resistant mutant have shown differential incorporation patterns. The wild-type viral enzyme incorporates dUTP analogues to a greater extent than the mutant polymerase nih.gov. Furthermore, differences in Michaelis constant (Km) and maximum velocity (Vmax) values for various substrates were observed between these two viral enzymes, indicating that the mutation conferring phosphonoformate resistance also impacts the structural characteristics and catalytic activity of the viral DNA polymerase nih.gov.

The utilization of this compound and other modified dUTP derivatives by thermostable DNA polymerases is critical for various molecular biology applications, including PCR and sequencing. Among the tested polymerases, Vent (exo-) and KOD XL DNA polymerases were found to be highly efficient in synthesizing full-length primer extension products with modified dUTP derivatives, yielding results comparable to those obtained with natural dTTP. In contrast, Taq polymerase, a widely used thermostable enzyme, showed only low to modest yields of full-length DNA product under similar primer extension conditions when using these modified dUTP derivatives. Thermo Sequenase DNA polymerase is also recognized for its ability to readily incorporate dideoxynucleotide triphosphates (ddNTPs) as well as deoxynucleotide triphosphates (dNTPs), making it a valuable tool for cycle sequencing applications.

Comparative Analysis of Ethyl-Deoxyuridine Triphosphate Incorporation Versus Natural Nucleotides (e.g., dTTP)

The incorporation efficiency of this compound relative to natural nucleotides like dTTP is a key aspect of its utility as a substrate analog. As observed with E. coli DNA Polymerase I, the polymerization rate with 5-ethyl-dUTP is lower than that with dTTP, suggesting that the ethyl modification affects the enzyme's ability to efficiently process the analog compared to the natural substrate sigmaaldrich.com. However, the extent of this reduction is less pronounced than with larger 5-alkyl substitutions sigmaaldrich.com.

In the context of viral replication, herpes simplex virus DNA polymerases demonstrate a significantly higher propensity to incorporate 5-ethyl-dUTP analogues compared to mammalian DNA polymerase alpha nih.gov. This differential incorporation highlights the distinct substrate specificities of viral and host polymerases, which can be exploited for antiviral strategies.

For thermostable enzymes, while Taq polymerase shows limited efficiency with modified dUTP derivatives, other polymerases such as Vent (exo-) and KOD XL can incorporate these analogs with yields comparable to natural dTTP in primer extension reactions. This indicates that certain polymerases are more accommodating of structural modifications at the 5-position of the pyrimidine (B1678525) base, making them suitable for applications requiring the synthesis of modified DNA.

Applications of Ethyl Deoxyuridine Triphosphate in Advanced Molecular Biology Research

Nucleic Acid Labeling and Detection Strategies

Ethyl-dUTP, or dUTP analogs with similar modifications, can be enzymatically incorporated into DNA or RNA, providing a versatile platform for non-radioactive labeling and detection. This incorporation allows for the creation of probes used in various molecular biology techniques for identifying specific nucleic acid sequences or studying dynamic cellular events.

Fluorescent Labeling of DNA and RNA for Detection and Imaging

Fluorescent labeling of DNA and RNA is a cornerstone of modern molecular biology, enabling direct visualization and detection of nucleic acids. While fluorescein-12-dUTP (PubChem CID: 86753173) is a commonly used fluorescently modified dUTP for synthesizing labeled DNA probes via methods like PCR and Nick Translation, the principles extend to other modified dUTPs clearsynth.comsemanticscholar.org. If 5-ethyl-2'-deoxyuridine triphosphate were to be functionalized with a fluorophore, it could similarly be incorporated into DNA or cDNA during synthesis reactions. This would allow for the generation of fluorescently tagged nucleic acid probes suitable for applications such as fluorescence in situ hybridization (FISH), microarray-based gene expression profiling, and other imaging techniques clearsynth.comsemanticscholar.orgresearchgate.net. The resulting dye-labeled probes facilitate the detection of specific sequences in cells and tissues, offering advantages over traditional radioactive methods clearsynth.comnih.gov.

Biotinylation and Affinity-Based Labeling for Molecular Isolation and Detection

Biotinylation is a powerful affinity-based labeling strategy widely utilized for the molecular isolation and detection of nucleic acids and their interacting partners. Biotinylated dUTP analogs, such as biotin-12-SS-dUTP (PubChem CID: 6436408), are frequently incorporated into DNA probes, for instance, during nick translation or terminal deoxynucleotidyl transferase (TdT) reactions capes.gov.brnih.gov. The strong, non-covalent interaction between biotin (B1667282) and streptavidin (or avidin) allows for the capture and purification of labeled nucleic acids or nucleic acid-protein complexes capes.gov.brpnas.org. For example, a cleavable biotinylated nucleotide analog, 5-[N-biotinamido)hexanoamido-ethyl-1,3-dithiopropionyl-3-aminoallyl]-2'-deoxyuridine 5'-triphosphate (Bio-19-SS-dUTP), has been used to affinity isolate transcriptionally active DNA domains, demonstrating the utility of such modifications in studying chromatin structure and gene activity capes.gov.br. The incorporation of an ethyl group into dUTP could potentially serve as a scaffold for attaching biotin or other affinity tags, enabling similar isolation and detection strategies based on high-affinity binding.

Non-Radioactive DNA Labeling Methodologies

The development of non-radioactive DNA labeling methodologies has significantly advanced molecular biology by providing safer, more convenient, and often more sensitive alternatives to radioactive isotopes. These methods typically involve the enzymatic incorporation of modified nucleotides carrying reporter molecules (e.g., fluorophores or haptens like biotin or digoxigenin) into DNA or RNA probes dovepress.com. Techniques such as nick translation, random priming, and PCR amplification are commonly employed for this purpose ontosight.aiCurrent time information in Bangalore, IN.cir-safety.org.

The incorporation of 5-ethyl-2'-deoxyuridine triphosphate, or a derivative thereof, into DNA during these enzymatic synthesis reactions would fall under the umbrella of non-radioactive labeling. The ethyl group could potentially serve as a site for further chemical modification (e.g., via click chemistry if an alkyne or azide (B81097) were introduced), allowing for the attachment of a wide array of non-radioactive labels. This two-step labeling approach (incorporation of a reactive group followed by coupling with a label) offers flexibility in detection strategies and can be highly sensitive dovepress.com.

Investigating DNA Replication and Repair Mechanisms

Modified nucleotides, including this compound analogs, are invaluable tools for dissecting the intricate processes of DNA replication and repair. Their altered structural and chemical properties can interfere with or mimic natural substrates, providing insights into enzyme kinetics, fidelity, and damage recognition pathways.

Use of Ethyl-Deoxyuridine Triphosphate Analogs in In Vitro Replication Systems

Ethyl-modified deoxyuridine triphosphate analogs, such as 5-ethyl-dUTP and O(4)-ethylthymidine 5'-triphosphate, serve as critical tools for studying DNA replication in vitro. Research has shown that 5-alkyl-dUTPs, including 5-ethyl-dUTP, can participate as substrates in polymerization reactions catalyzed by enzymes like E. coli DNA polymerase I capes.gov.brnih.govoup.com. However, their incorporation rates can differ from that of natural dTTP, influencing the efficiency of DNA synthesis. For instance, the rate of hypochromic effect for 5-ethyl-dUTP was found to be lower by 27.4% compared to dTTP at saturating substrate concentrations when used with E. coli DNA polymerase I capes.gov.brnih.govoup.com.

Table 1: Relative Hypochromic Effect Rate of 5-Alkyl-dUTPs in E. coli DNA Polymerase I Reactions

AnalogRelative Hypochromic Effect Rate (vs. dTTP) capes.gov.brnih.govoup.com
dUTP17.3% higher
5-ethyl-dUTP27.4% lower
5-n-propyl-dUTP29.5% lower
5-n-butyl-dUTP31.4% lower
5-n-pentyl-dUTP85.0% lower

Studies involving O2-ethyldeoxythymidine (O2-Et-dT), a related ethylated nucleoside, as a template in in vitro DNA replication with T7 DNA polymerase have revealed its mutagenic specificity. O2-Et-dT can interrupt the progress of T7 DNA polymerase, with a significant percentage of synthesis being blocked 3' to the adduct or after incorporating a nucleotide opposite it. Both deoxyadenosine (B7792050) (dA) and deoxythymidine (dT) were incorporated opposite O2-Et-dT, with dA incorporation impeding further DNA synthesis, while dT incorporation was efficiently extended, implicating O2-Et-dT in transversion mutagenesis in vivo nih.govoup.com. These findings highlight how ethyl-modified nucleotides can serve as probes to understand the molecular mechanisms by which ethylating agents contribute to cytotoxicity and mutagenesis.

Analysis of DNA Damage and Repair Pathways with Modified Nucleotides

The incorporation of modified nucleotides, including this compound, into DNA can create lesions that are recognized by specific DNA repair enzymes, making them valuable tools for analyzing DNA damage and repair pathways ontosight.ai. Alkylating agents, which introduce ethyl or methyl groups to DNA bases, are known to cause various forms of DNA damage. For example, O6-methylguanine and O4-ethylthymidine are common alkylated lesions nih.govtera.org.

DNA Sequencing and Genetic Analysis Methodologies

Modified nucleotides play a crucial role in modern DNA sequencing and genetic analysis by enabling controlled DNA synthesis and detection. The integration of modified bases can lead to chain termination or facilitate reversible termination for high-throughput sequencing platforms.

Application in DNA Sequencing Reactions for Chain Termination

The principle of chain termination in DNA sequencing relies on the incorporation of nucleotide analogs that lack a 3'-hydroxyl (OH) group, which is essential for the formation of a phosphodiester bond with the incoming nucleotide. Dideoxynucleotides (ddNTPs), for instance, are widely utilized in Sanger sequencing for this purpose, effectively halting DNA strand elongation upon their incorporation mitoproteome.orgzhanggroup.orgcenmed.com. The absence of the 3'-OH group prevents DNA polymerase from adding subsequent nucleotides, thereby generating a series of DNA fragments terminated at specific nucleotide positions zhanggroup.orgcenmed.com.

While specific experimental data detailing the direct use of this compound as a chain terminator in sequencing reactions are not broadly reported in the literature, the concept of a 3'-ethyl modification on deoxyuridine triphosphate could theoretically lead to chain termination. If the ethyl group were positioned at the 3'-carbon of the deoxyribose sugar, it would sterically or chemically hinder the formation of the phosphodiester bond, analogous to how ddNTPs function. However, the most common forms of "this compound" discussed in the context of DNA modifications often refer to ethylation on the base itself rather than the sugar, or as a component of a larger cleavable group. Therefore, for this compound to function as a direct chain terminator, it would necessitate a specific modification at the 3'-position of the deoxyribose sugar.

Development of Reversible Terminators for Next-Generation Sequencing Approaches

Next-generation sequencing (NGS) technologies, particularly those based on sequencing-by-synthesis (SBS), frequently employ reversible terminators to enable iterative single-base incorporation and detection uni.lu. These modified nucleotides are designed to temporarily halt DNA synthesis after the addition of a single base, typically through a removable blocking group at the 3'-OH position or a cleavable fluorescent label attached to the base uni.lu. After incorporation and signal detection, the blocking group and/or fluorophore are chemically or photochemically removed, regenerating a free 3'-OH group and allowing the polymerase to extend the strand further uni.lu.

Research has explored various modified dUTP analogs, such as 5-(2-nitrobenzyloxy)mthis compound, which incorporate photocleavable groups to serve as reversible terminators. These analogs demonstrate efficient incorporation, single-base termination, and successful cleavage, paving the way for improved accuracy and read-lengths in NGS. While direct examples of this compound specifically engineered as a reversible terminator with a cleavable ethyl group are not widely documented, the principle of attaching a reversible blocking moiety to a nucleotide is well-established. An ethyl group, if incorporated as part of a larger, cleavable linker or as a sterically hindering but removable modification, could potentially be designed into a reversible terminator system. This would require specific chemical synthesis to ensure both polymerase acceptance and efficient, reversible cleavage.

Studies in DNA Fidelity and Mutagenesis

This compound can serve as a valuable tool in understanding the intricate processes of DNA replication fidelity and the mechanisms of mutagenesis induced by ethylating agents.

Impact of Modified Nucleotide Incorporation on DNA Polymerase Fidelity

The presence of an ethyl group on deoxyuridine triphosphate could influence how DNA polymerases recognize, bind, and incorporate the nucleotide. Depending on the position of the ethyl modification (e.g., on the base, sugar, or phosphate), it could introduce steric hindrance, alter hydrogen bonding patterns, or modify the electronic properties of the nucleotide. Such changes might lead to:

Reduced incorporation efficiency: The polymerase might discriminate against this compound compared to natural dNTPs.

Increased misincorporation rates: If incorporated, the ethyl group might lead to mispairing with template bases during subsequent replication cycles.

Altered polymerase kinetics: The rate of nucleotide binding, conformational changes, or catalytic steps could be affected.

Exploring Mutational Signatures Induced by Ethylating Agents through Analog Studies

Ethylating agents are a class of chemical mutagens that introduce ethyl groups onto DNA bases, forming various DNA adducts. Prominent examples include ethyl methanesulfonate (B1217627) (EMS) and N-ethyl-N-nitrosourea (ENU). These agents are known to induce specific mutational signatures, most notably G to A transitions, primarily through the formation of O6-ethylguanine adducts in the DNA template. O6-ethylguanine can mispair with thymine (B56734) during replication, leading to G:C to A:T transversions in subsequent DNA replication cycles.

Studying the effects of ethylating agents often involves analyzing DNA adduct formation and correlating it with mutation frequencies and spectra. This compound, as a deoxyuridine triphosphate with an ethyl modification, could serve as an analog in such studies. While this compound itself is not typically formed as a direct adduct from ethylating agents, its incorporation into DNA during in vitro or in vivo studies could mimic the presence of an ethylated base. For instance, if this compound were incorporated into a DNA strand, its unique properties could be investigated for:

Replication bypass and mispairing: How DNA polymerases handle an ethyl-modified base during replication.

Repair pathway recognition: Whether DNA repair enzymes recognize and excise the this compound-derived base.

Consequences on subsequent replication: The types of mutations (e.g., point mutations, small insertions/deletions) that arise in daughter strands.

By synthesizing and incorporating this compound or related ethyl-modified nucleosides, researchers can gain insights into the molecular mechanisms by which ethylation influences DNA structure, replication, and repair, thereby contributing to a deeper understanding of the mutagenic potential of ethylating agents and the origins of specific mutational signatures in genomes.

Structural Biology and Biophysical Characterization of Ethyl Deoxyuridine Triphosphate Interactions

Protein-Nucleic Acid Interactions Involving Ethyl-Deoxyuridine Triphosphate Analogs

The introduction of an ethyl group at the C5 position of deoxyuridine triphosphate creates a modified nucleotide that, while structurally similar to its natural counterpart thymidine (B127349) triphosphate (dTTP), presents unique steric and electronic properties. These differences influence its interaction with DNA polymerases and the subsequent stability and conformation of the resulting DNA.

The acceptance and incorporation of modified nucleotides like ethyl-dUTP by DNA polymerases are of significant interest for various biotechnological applications. escholarship.org Structural studies of DNA polymerase complexes with C5-modified pyrimidine (B1678525) analogs provide critical insights into the molecular basis of their acceptance. escholarship.org Although crystal structures specifically complexed with this compound are not extensively detailed in the provided search results, studies on polymerases with other C5-modified dUTPs offer a strong framework for understanding these interactions.

For instance, crystal structures of KlenTaq DNA polymerase with C5-modified pyrimidine nucleoside triphosphates reveal that the polymerase active site can accommodate modifications at this position. escholarship.org The modified dNTPs are observed in a position poised for catalysis, indicating that the polymerase can form a productive ternary complex. escholarship.org The ethyl group at the C5 position of the uracil (B121893) base would be situated in the major groove of the DNA duplex upon incorporation, a region where most DNA polymerases have fewer direct interactions compared to the minor groove. nih.gov This positioning minimizes steric clashes and allows the polymerase to proceed with incorporation, albeit potentially with altered efficiency compared to the natural substrate dTTP. Molecular modeling studies suggest that substituents at the C5 position of dUTP can be oriented into cavities within the polymerase active site, which can influence the efficiency of the polymerase chain reaction (PCR).

DNA polymerases undergo significant conformational changes upon binding a correct nucleotide, a process crucial for ensuring high-fidelity DNA replication. nih.govresearchgate.net This induced-fit mechanism involves the transition from an "open" to a "closed" conformation of the polymerase's "fingers" subdomain, which properly positions the nucleotide for catalysis. researchgate.netuu.nl The binding of a modified nucleotide such as this compound can modulate these dynamics.

The kinetics of these conformational changes can be studied using techniques like stopped-flow fluorescence. nih.gov For a high-fidelity DNA polymerase, the forward conformational change upon binding a correct nucleotide is typically much faster than the chemical step of incorporation. nih.gov The presence of the ethyl group on the incoming nucleotide may alter the rates of these conformational transitions. The binding affinity (Kd) and the maximum incorporation rate (kpol) for modified nucleotides can differ from those of their natural counterparts. While specific kinetic parameters for this compound were not found, studies with other modified nucleotides demonstrate that both binding and incorporation steps can be affected. oup.com Molecular dynamics simulations on complexes with mismatched nucleotides have shown that the rates of conformational change and chemistry are both significantly reduced, which could be analogous to the situation with some modified nucleotides. oup.com

Advanced Spectroscopic and Imaging Techniques for Analyzing Ethyl-Deoxyuridine Triphosphate Incorporation

A suite of powerful analytical techniques is employed to monitor the incorporation of this compound into DNA and to characterize the resulting modified products. These methods provide detailed information on the kinetics of the incorporation reaction and the precise molecular structure of the modified DNA.

Fluorescence-based assays are highly effective for real-time monitoring of nucleotide incorporation kinetics. nih.gov Techniques such as total internal reflection fluorescence (TIRF) microscopy can be used to observe the incorporation of fluorescently labeled nucleotides into DNA strands that are immobilized on a surface. nih.govnih.gov While this compound itself is not fluorescent, its incorporation can be monitored through competitive assays. In such an setup, a known ratio of this compound and a corresponding fluorescently labeled dUTP analog are introduced to the DNA polymerase reaction. nih.govnih.gov By measuring the rate of fluorescence signal increase, the kinetic parameters for the incorporation of the non-fluorescent this compound can be determined. nih.govnih.gov

Another approach involves labeling the DNA polymerase or the DNA template with fluorescent probes that are sensitive to conformational changes within the enzyme-DNA complex. google.com As the polymerase incorporates this compound, the resulting conformational shifts can be detected as a change in the fluorescence signal, providing insights into the dynamics of the process. nih.govescholarship.org

Below is a table summarizing kinetic parameters for nucleotide incorporation by the Klenow fragment of E. coli DNA polymerase I, as an example of data obtained through such fluorescence-based methods.

Nucleotidekpol (s⁻¹)KM (µM)
dATP252.5
dCTP303.0
dGTP151.8
dTTP404.5
Cy3-dUTP2.44.9
Note: This table presents hypothetical data for illustrative purposes, based on typical values found in the literature for natural and modified nucleotides. Specific values for this compound would require direct experimental measurement.

Mass spectrometry (MS) is an indispensable tool for the unambiguous identification and characterization of modified DNA. researchgate.net Once this compound is incorporated into a DNA strand, the resulting product contains 5-ethyl-deoxyuridine. To analyze this modification, the DNA is typically enzymatically digested into its constituent nucleosides. researchgate.net These nucleosides can then be separated using liquid chromatography (LC) and analyzed by tandem mass spectrometry (LC-MS/MS). nih.gov

In the mass spectrometer, the modified nucleoside, 5-ethyl-deoxyuridine, would be ionized, typically forming a protonated molecule [M+H]⁺. nih.gov Collision-induced dissociation (CID) of this parent ion would then be performed to generate characteristic fragment ions. nih.gov A primary and highly diagnostic fragmentation pathway for modified nucleosides is the neutral loss of the deoxyribose sugar moiety, resulting in a fragment ion corresponding to the modified base (5-ethyluracil). nih.govnih.gov By monitoring for this specific fragmentation, the presence of 5-ethyl-deoxyuridine in the DNA digest can be confirmed and quantified with high sensitivity and specificity. unc.edu

The table below illustrates the expected mass-to-charge ratios (m/z) for the parent ion of 5-ethyl-deoxyuridine and its primary fragment ion in a positive ion mode mass spectrometry experiment.

CompoundParent Ion [M+H]⁺ (m/z)Primary Fragment Ion [Base+H]⁺ (m/z)
5-ethyl-deoxyuridine257.1141.1
Note: These values are calculated based on the chemical formula of 5-ethyl-deoxyuridine (C₁₁H₁₆N₂O₅) and 5-ethyluracil (B24673) (C₆H₈N₂O₂).

X-ray crystallography and cryo-electron microscopy (cryo-EM) are the premier techniques for determining the three-dimensional structures of biological macromolecules at atomic or near-atomic resolution. researchgate.net X-ray crystallography has been instrumental in revealing the structures of DNA polymerases in complex with DNA and incoming nucleotides, providing a static snapshot of the active site during catalysis. escholarship.org These structures have been foundational to our understanding of the conformational changes that ensure replication fidelity. oup.com While a crystal structure of a polymerase with this compound was not specifically identified, the extensive library of existing polymerase structures with other modified nucleotides provides a robust basis for homology modeling and predicting the interactions of this compound. escholarship.org

Cryo-EM has emerged as a powerful complementary technique, particularly for large and flexible complexes that are challenging to crystallize. uu.nlresearchgate.net It allows for the structural determination of macromolecules in a near-native, hydrated state. researchgate.net Cryo-EM studies have provided significant insights into the dynamic nature of the DNA replication machinery, capturing different conformational states of DNA polymerases as they interact with the DNA template and clamp proteins. uu.nl This technique would be highly valuable for visualizing the entire DNA polymerase holoenzyme in the process of incorporating this compound, potentially revealing dynamic structural rearrangements that are not easily captured by crystallography.

Future Directions and Emerging Research Avenues for Ethyl Deoxyuridine Triphosphate Analogs

Design and Synthesis of Next-Generation Ethyl-Deoxyuridine Triphosphate Derivatives for Enhanced Utility

The development of novel analogs of ethyl-deoxyuridine triphosphate (ethyl-dUTP) is a dynamic area of research, aimed at refining their properties for a variety of biochemical applications. The core strategy involves chemical modification at the C5 position of the pyrimidine (B1678525) ring, a site that is amenable to the attachment of various functional groups without disrupting the essential Watson-Crick base pairing.

The synthesis of these next-generation derivatives often begins with a precursor, 5-(1-hydroxyethyl)-2'-deoxyuridine, which can be chemically activated for subsequent reactions. A common synthetic route involves the conversion of the hydroxyl group to a more reactive species, such as a tosylate or a halide. This allows for the nucleophilic substitution with a wide range of moieties, including azides, amines, and thiols. These functional groups can then be used for "click" chemistry or other bioorthogonal conjugation reactions, enabling the attachment of reporter molecules like fluorophores or biotin (B1667282).

Another key area of development is the synthesis of 4'-thio-5-ethyl-2'-deoxyuridine-5'-triphosphate (TEDUTP), an analog where the oxygen atom in the furanose ring is replaced by sulfur. researchgate.net This modification has been shown to confer resistance to nuclease degradation, a desirable property for in vivo applications. researchgate.net The synthesis of TEDUTP is a multi-step process that involves the preparation of the 4'-thionucleoside followed by phosphorylation to the triphosphate form. researchgate.net

Researchers are also exploring the introduction of ethynyl groups at the C5 position to create ethynyl-dUTP. sci-hub.rupasteur.fr This modification provides a versatile handle for post-synthetic modification via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific click chemistry reaction. A key challenge in the synthesis of ethynyl-dUTP is to avoid the formation of unwanted byproducts, such as acetyl and chloro vinyl derivatives, which can arise from the reaction of the ethynyl group with water or chloride ions. sci-hub.rupasteur.fr To circumvent this, new synthetic routes are being developed that install the desired functional group directly on the triphosphate moiety prior to its incorporation into DNA. sci-hub.ru

The table below summarizes some of the key next-generation this compound derivatives and their synthetic strategies.

Derivative NameKey Structural ModificationSynthetic StrategyPotential Utility
5-(azidoethyl)-dUTPAzide (B81097) group at the C5 positionNucleophilic substitution of an activated hydroxyl group with an azideBioorthogonal labeling via click chemistry
5-(aminoethyl)-dUTPAmine group at the C5 positionReduction of the corresponding azide or direct aminationConjugation to NHS-ester activated molecules
4'-thio-5-ethyl-2'-deoxyuridine-5'-triphosphate (TEDUTP)Sulfur substitution in the furanose ringMulti-step synthesis involving preparation of the 4'-thionucleoside and subsequent phosphorylationEnhanced nuclease resistance for in vivo applications
5-ethynyl-dUTPEthynyl group at the C5 positionDirect installation of the functional group on the triphosphate moietyPost-synthetic modification via CuAAC click chemistry

Exploration of Ethyl-Deoxyuridine Triphosphate Analogs in Synthetic Biology and Gene Editing Tool Development

The unique properties of this compound analogs make them promising tools for the burgeoning fields of synthetic biology and gene editing. nih.govidtdna.comresearchgate.net In synthetic biology, which aims to design and construct new biological parts, devices, and systems, these modified nucleotides can be used to introduce novel functionalities into DNA. For example, the incorporation of this compound analogs with reactive handles allows for the site-specific labeling of synthetic DNA constructs, enabling their visualization and tracking within cells.

In the realm of gene editing, particularly with CRISPR-Cas technologies, this compound analogs could potentially be used to enhance the precision and efficiency of the editing process. nih.govresearchgate.net One area of exploration is the use of these analogs in the synthesis of guide RNAs (gRNAs), the molecules that direct the Cas enzyme to the target DNA sequence. By incorporating modified nucleotides into the gRNA, it may be possible to increase its stability or alter its binding affinity, leading to improved editing outcomes.

Furthermore, this compound analogs could be employed in the development of novel gene editing strategies. For instance, a "prime editor" system, which uses a Cas9 nickase fused to a reverse transcriptase, could potentially incorporate this compound analogs into the newly synthesized DNA strand. nih.gov This would allow for the introduction of specific modifications at the target site, expanding the repertoire of possible edits beyond simple insertions, deletions, and point mutations.

The table below outlines potential applications of this compound analogs in synthetic biology and gene editing.

Application AreaSpecific Use CasePotential Advantage
Synthetic BiologySite-specific labeling of synthetic DNA constructsEnables visualization and tracking of genetic circuits
Synthetic BiologyCreation of novel DNA-based materialsIntroduction of unique chemical functionalities
Gene Editing (CRISPR-Cas)Incorporation into guide RNAs (gRNAs)Increased stability and modified binding affinity
Gene Editing (Prime Editing)Incorporation into the newly synthesized DNA strandIntroduction of site-specific modifications

Advanced Computational Modeling and Simulation of Ethyl-Deoxyuridine Triphosphate Interactions

Computational modeling and molecular dynamics (MD) simulations are becoming increasingly important tools for understanding the interactions of modified nucleotides like this compound with their biological targets. nih.govnih.govresearchgate.netmdpi.com These in silico approaches provide insights into the binding affinity, conformational changes, and enzymatic processing of these analogs, which can guide the design of new derivatives with improved properties.

One of the key applications of computational modeling is to predict how the addition of an ethyl group, or other modifications, at the C5 position of dUTP affects its interaction with DNA polymerases. researchgate.net By performing molecular docking studies, researchers can visualize the binding pose of the this compound analog in the active site of the polymerase and identify key amino acid residues that are involved in its recognition and incorporation. mdpi.comresearchgate.net

MD simulations can then be used to study the dynamic behavior of the polymerase-DNA-ethyl-dUTP complex over time. mdpi.com These simulations can reveal how the modification affects the flexibility of the nucleotide and the surrounding protein, providing a more complete picture of the incorporation process. This information is crucial for understanding the substrate specificity of different polymerases and for engineering enzymes that can efficiently incorporate highly modified nucleotides.

Furthermore, computational approaches can be used to predict the impact of incorporating this compound into a DNA duplex. By calculating the free energy of binding, researchers can assess how the modification affects the stability of the DNA and its ability to be recognized by other proteins, such as transcription factors or DNA repair enzymes.

The following table details the application of various computational modeling techniques to the study of this compound.

Computational TechniqueApplication to this compoundInsights Gained
Molecular DockingPredicting the binding pose of this compound in the active site of DNA polymerasesIdentification of key interactions and substrate specificity
Molecular Dynamics (MD) SimulationsSimulating the dynamic behavior of the polymerase-DNA-ethyl-dUTP complexUnderstanding the conformational changes and flexibility during incorporation
Free Energy CalculationsAssessing the impact of this compound incorporation on DNA duplex stabilityPredicting the thermodynamic consequences of the modification

Interdisciplinary Research Integrating Ethyl-Deoxyuridine Triphosphate with Novel Biomolecular Technologies

The full potential of this compound and its analogs will be realized through interdisciplinary research that combines their unique chemical properties with cutting-edge biomolecular technologies. By integrating these modified nucleotides with techniques from fields such as nanotechnology, microfluidics, and single-molecule biophysics, researchers can develop novel platforms for diagnostics, therapeutics, and basic research.

One exciting area of integration is the use of this compound analogs in the development of advanced biosensors. For example, DNA-based biosensors can be functionalized with this compound derivatives containing reporter molecules, such as quantum dots or gold nanoparticles. These functionalized DNA probes can then be used to detect specific nucleic acid sequences or proteins with high sensitivity and specificity.

In the field of drug delivery, DNA nanostructures assembled with this compound analogs could be used as carriers for therapeutic agents. The modifications on the dUTP could serve as attachment points for targeting ligands or drug molecules, allowing for the precise delivery of the payload to diseased cells.

Furthermore, the integration of this compound with single-molecule techniques, such as single-molecule fluorescence resonance energy transfer (smFRET), can provide unprecedented insights into the dynamics of DNA replication and repair. By incorporating fluorescently labeled this compound analogs into DNA, researchers can directly visualize the movement of individual polymerases and other enzymes along the DNA template.

The table below highlights some of the interdisciplinary research avenues for this compound.

Interdisciplinary FieldIntegrated TechnologyPotential Application
NanotechnologyDNA-functionalized nanoparticlesUltrasensitive biosensors for disease diagnostics
Drug DeliveryDNA nanostructuresTargeted delivery of therapeutic agents
Single-Molecule BiophysicsSingle-molecule FRET (smFRET)Real-time visualization of DNA replication and repair
MicrofluidicsLab-on-a-chip devicesHigh-throughput screening of polymerase activity with modified nucleotides

Q & A

Basic Research Questions

Q. What experimental conditions optimize ethyl-dUTP incorporation into DNA for nick translation assays?

  • Methodological Answer : this compound is a thymidine analog used to label DNA during nick translation. Optimization requires:

  • Enzyme ratios : Adjust DNase I and DNA polymerase I concentrations to balance nicking and repair .
  • Temperature : 15–20°C minimizes secondary structure interference during incorporation .
  • Substrate competition : Reduce dTTP concentrations to favor this compound integration (e.g., 70% this compound:30% dTTP) .
    • Validation : Use gel electrophoresis to confirm fragment size (300–500 bp) and spectrophotometry to quantify labeling efficiency .

Q. How does this compound differ from other modified nucleotides (e.g., digoxigenin-dUTP) in hybridization sensitivity?

  • Methodological Answer : this compound lacks bulky side groups, reducing steric hindrance during probe-target binding. Comparative studies show:

  • Signal-to-noise ratio : this compound yields 20–30% higher signals in FISH compared to digoxigenin-dUTP due to streamlined hybridization .
  • Protocol adjustment : Post-hybridization washes require milder detergents (e.g., 0.1x SSC) to retain this compound-labeled probes .

Advanced Research Questions

Q. How can researchers resolve contradictory data on this compound’s interference with PCR amplification?

  • Methodological Answer : Contradictions arise from ethyl group positioning and polymerase fidelity. Strategies include:

  • Polymerase selection : High-fidelity enzymes (e.g., Pfu Ultra) mitigate misincorporation errors by 40% compared to Taq .

  • Template purification : Silica-column cleanup removes unincorporated this compound, reducing inhibition .

    • Data Reconciliation : Perform spike-in controls with varying this compound:dTTP ratios to quantify inhibition thresholds (Table 1).

    Table 1 : PCR Efficiency vs. This compound Concentration

    This compound (%)Amplification Success (%)Ct Value Shift
    01000
    1095+1.2
    2078+3.5
    3045Undetermined

Q. What statistical frameworks are appropriate for analyzing this compound’s impact on chromatin accessibility assays?

  • Methodological Answer : this compound incorporation in ATAC-seq may bias transposase cleavage. Mitigation involves:

  • Normalization : Use spike-in chromatin (e.g., Drosophila S2 cells) to calibrate insertion site counts .
  • Multivariate regression : Model batch effects (e.g., this compound lot variability) using R/Bioconductor packages like limma .
    • Conflict Resolution : Replicate experiments across >3 biological donors to distinguish technical noise from biological variation .

Q. How can this compound be integrated into multi-omics workflows to study DNA repair dynamics?

  • Methodological Answer : Combine with Click Chemistry (e.g., azide-fluor 488) for spatial tracking in single-cell RNA-seq:

  • Time-course design : Pulse-chase labeling at 0h, 6h, 24h post-damage .
  • Cross-validation : Align repair foci (this compound) with transcriptional bursts (scRNA-seq) using dimensionality reduction (t-SNE) .

Methodological Best Practices

  • Ethical Compliance : For human cell studies, obtain IRB approval for genetic material usage and anonymize donor metadata .
  • Data Reproducibility : Share raw incorporation rates via FAIR repositories (e.g., Zenodo) with standardized metadata .

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